Cas no 895642-93-0 (3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine)

3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine 化学的及び物理的性質
名前と識別子
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- 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine
- 4-Quinolinamine, 3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-
- 3-(4-chlorophenyl)sulfonyl-N-(3-methoxyphenyl)quinolin-4-amine
- 895642-93-0
- 3-((4-chlorophenyl)sulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine
- F1609-0805
- AKOS022048100
-
- インチ: 1S/C22H17ClN2O3S/c1-28-17-6-4-5-16(13-17)25-22-19-7-2-3-8-20(19)24-14-21(22)29(26,27)18-11-9-15(23)10-12-18/h2-14H,1H3,(H,24,25)
- InChIKey: INTPJFRCWBPHMC-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)C(NC2=CC=CC(OC)=C2)=C(S(C2=CC=C(Cl)C=C2)(=O)=O)C=1
計算された属性
- 精确分子量: 424.0648413g/mol
- 同位素质量: 424.0648413g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 5
- 複雑さ: 633
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.7
- トポロジー分子極性表面積: 76.7Ų
じっけんとくせい
- 密度みつど: 1.383±0.06 g/cm3(Predicted)
- Boiling Point: 600.4±55.0 °C(Predicted)
- 酸度系数(pKa): 3.84±0.50(Predicted)
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1609-0805-30mg |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine |
895642-93-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1609-0805-15mg |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine |
895642-93-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1609-0805-100mg |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine |
895642-93-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1609-0805-1mg |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine |
895642-93-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1609-0805-2mg |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine |
895642-93-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1609-0805-10mg |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine |
895642-93-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1609-0805-25mg |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine |
895642-93-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1609-0805-20μmol |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine |
895642-93-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1609-0805-75mg |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine |
895642-93-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1609-0805-5μmol |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine |
895642-93-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amineに関する追加情報
3-(4-Chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine: A Comprehensive Overview
The compound 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine (CAS No. 895642-93-0) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities and structural versatility. The molecule's unique combination of functional groups, including the sulfonyl and methoxy substituents, contributes to its intriguing chemical properties and potential applications.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anticancer agents. The quinolin-4-amine core of this compound has been shown to exhibit promising cytotoxic activity against various cancer cell lines. The substitution pattern, including the 4-chlorobenzenesulfonyl group and the 3-methoxyphenyl moiety, plays a critical role in modulating the compound's bioavailability and selectivity. Researchers have demonstrated that these substituents enhance the molecule's ability to penetrate cellular membranes while maintaining its stability in physiological conditions.
In addition to its pharmacological applications, 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine has also been explored for its potential in optoelectronic materials. The quinoline framework is known for its strong absorption properties in the visible spectrum, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in synthetic methodologies have enabled the precise control of the compound's electronic properties, further expanding its applicability in this field.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the quinolin-4-amine scaffold, followed by the introduction of the sulfonyl and methoxy substituents through nucleophilic aromatic substitution and Friedel-Crafts alkylation reactions, respectively. These steps require careful optimization to ensure high yields and purity, as impurities can significantly affect the compound's performance in biological and electronic applications.
From a structural perspective, 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine exhibits a high degree of symmetry, which contributes to its thermal stability and crystallinity. These properties are advantageous for both analytical characterization and large-scale production. Advanced characterization techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's structure and elucidate its molecular interactions.
Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic profile to enhance its efficacy as a therapeutic agent. Preclinical studies are currently underway to evaluate its toxicity profile and determine optimal dosing regimens. Additionally, efforts are being made to explore its potential as a building block for more complex molecular architectures, further expanding its utility across multiple disciplines.
In conclusion, 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine (CAS No. 895642-93-0) represents a versatile and promising molecule with applications spanning drug discovery, materials science, and beyond. Its unique combination of functional groups and structural features positions it as a valuable tool for researchers seeking innovative solutions in these fields.
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